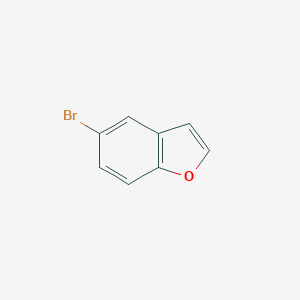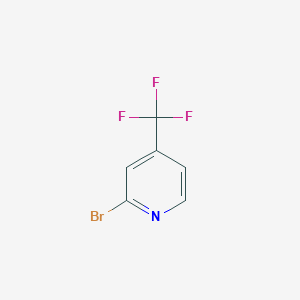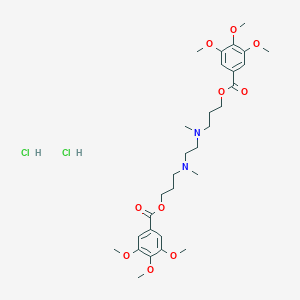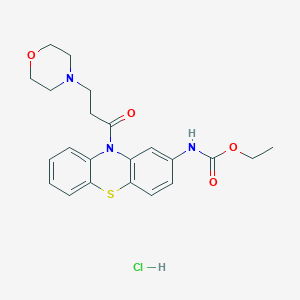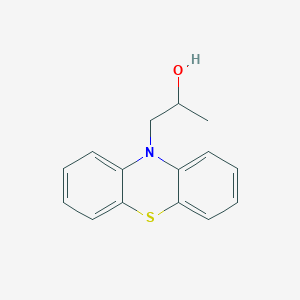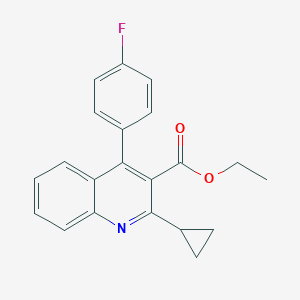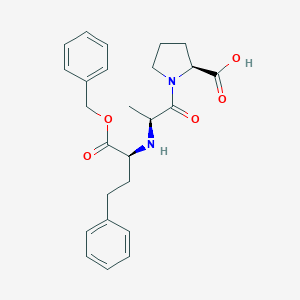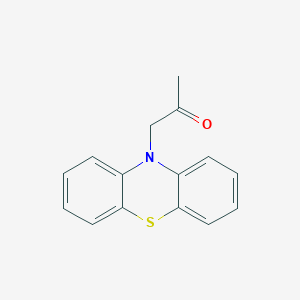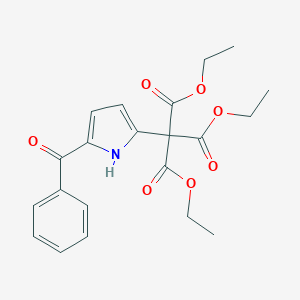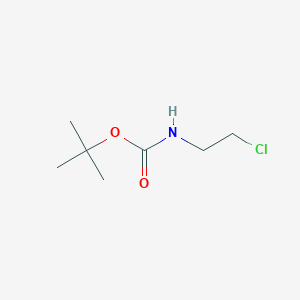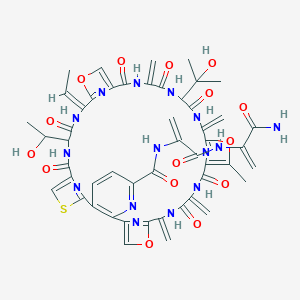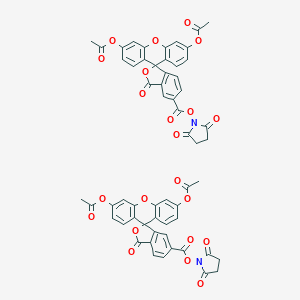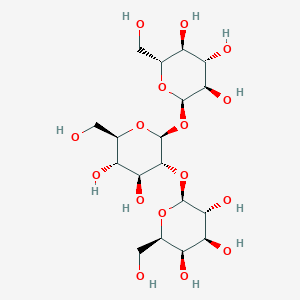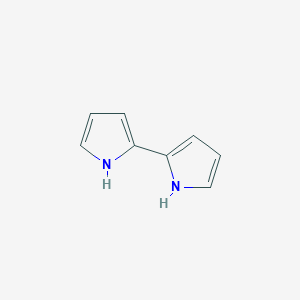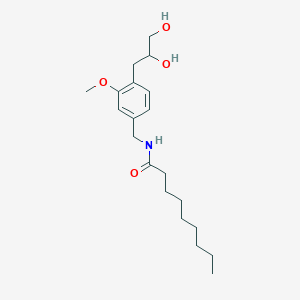
Glyceryl nonivamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl nonivamide is a synthetic compound that belongs to the capsaicinoid family. It is derived from nonivamide, which is a naturally occurring compound found in plants such as chili peppers. Glyceryl nonivamide is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain and heat. In recent years, glyceryl nonivamide has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Glyceryl nonivamide exerts its effects through the activation of the Glyceryl nonivamide receptor. Upon activation, the Glyceryl nonivamide receptor leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately result in the perception of pain and heat.
Efectos Bioquímicos Y Fisiológicos
Glyceryl nonivamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to induce the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. In addition, it has been shown to increase blood flow and stimulate the release of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using glyceryl nonivamide in lab experiments is its potency and selectivity for the Glyceryl nonivamide receptor. This allows for precise targeting of the receptor and the investigation of its role in various physiological processes. However, one limitation of using glyceryl nonivamide is its potential toxicity. It has been shown to induce cellular damage at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of glyceryl nonivamide. One area of interest is its potential use in the treatment of chronic pain. It has been shown to produce long-lasting analgesic effects, which could make it a promising candidate for the development of new pain medications. Another area of interest is its potential use in the treatment of inflammatory disorders. It has been shown to have anti-inflammatory properties, which could make it a potential therapy for conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms of action of glyceryl nonivamide and its potential applications in other fields such as agriculture and food science.
In conclusion, glyceryl nonivamide is a synthetic compound with potential applications in various fields. Its potency and selectivity for the Glyceryl nonivamide receptor make it a valuable tool for investigating the role of the receptor in various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
Glyceryl nonivamide can be synthesized by reacting nonivamide with glycidol in the presence of a catalyst. The reaction results in the formation of glyceryl nonivamide, which is a viscous liquid with a faint odor.
Aplicaciones Científicas De Investigación
Glyceryl nonivamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential analgesic for the treatment of pain. In addition, it has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as arthritis.
Propiedades
Número CAS |
147465-43-8 |
|---|---|
Nombre del producto |
Glyceryl nonivamide |
Fórmula molecular |
C20H33NO4 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide |
InChI |
InChI=1S/C20H33NO4/c1-3-4-5-6-7-8-9-20(24)21-14-16-10-11-17(13-18(23)15-22)19(12-16)25-2/h10-12,18,22-23H,3-9,13-15H2,1-2H3,(H,21,24) |
Clave InChI |
ZPRQZUALRQVYOJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
SMILES canónico |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
Sinónimos |
glyceryl nonivamide N-(4-O-glycerol-3-methoxybenzyl)nonivamide nonanoyl vanillylamide-4-O-glycerol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



